![molecular formula C32H35P B15208389 (1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine](/img/structure/B15208389.png)
(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and dicyclohexylphosphine group, imparts significant steric and electronic properties that make it an effective catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine typically involves the reaction of (1R)-[1,1’-binaphthalen]-2-ylphosphine with cyclohexylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The phosphine group can participate in substitution reactions, where it replaces other ligands in a coordination complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often occur in the presence of transition metals like palladium or rhodium, under inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes .
Wissenschaftliche Forschungsanwendungen
(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine has numerous applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceuticals by enabling the synthesis of chiral drug intermediates.
Industry: The compound is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which (1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine exerts its effects involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The binaphthyl backbone provides steric hindrance, while the dicyclohexylphosphine group offers electronic properties that enhance the reactivity of the metal center. This coordination activates the metal for catalytic cycles, enabling efficient and selective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: The enantiomer of the above compound, also used in similar applications.
Uniqueness
(1R)-[1,1’-Binaphthalen]-2-yldicyclohexylphosphine is unique due to its specific steric and electronic properties imparted by the dicyclohexylphosphine group. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well .
Eigenschaften
Molekularformel |
C32H35P |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
dicyclohexyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
InChI |
InChI=1S/C32H35P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h7-14,19-23,26-27H,1-6,15-18H2 |
InChI-Schlüssel |
RRFVVYKBDXEFFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


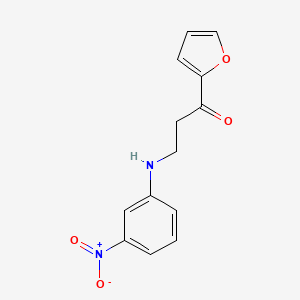
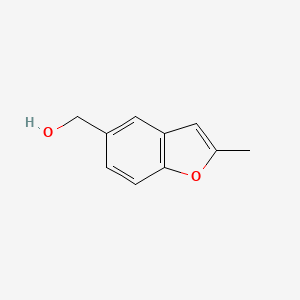
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)


![7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15208335.png)
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B15208342.png)

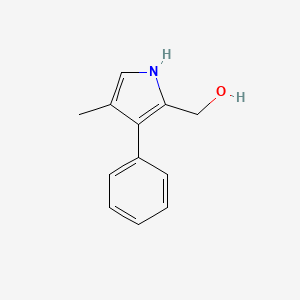
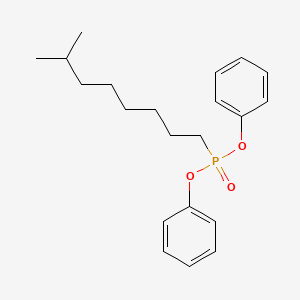
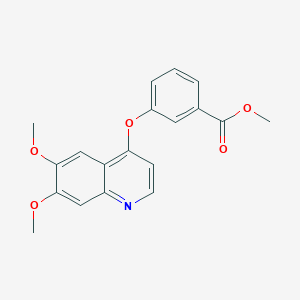
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
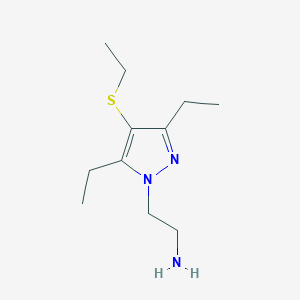
![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
